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Compound of Interest

Compound Name: 3-Ethoxybenzoic acid

Cat. No.: B181751

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative structural analysis of 3-ethoxybenzoic acid
against a selection of structurally related compounds: benzoic acid, 3-hydroxybenzoic acid, 3-
methoxybenzoic acid, and its positional isomers, 2-ethoxybenzoic acid and 4-ethoxybenzoic
acid. This objective comparison is supported by a compilation of experimental data from
spectroscopic and crystallographic studies, offering valuable insights for researchers in the
fields of medicinal chemistry, materials science, and drug development.

Physicochemical Properties

The substitution on the benzene ring significantly influences the physicochemical properties of
benzoic acid derivatives. The introduction of an ethoxy group at the meta-position in 3-
ethoxybenzoic acid, for instance, alters its melting point and polarity compared to the parent
benzoic acid and other substituted analogs. A summary of key physicochemical properties is
presented in Table 1.
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Molecular Weight (

Compound Molecular Formula Melting Point (°C)
g/mol )

3-Ethoxybenzoic Acid CoH1003 166.17 136-140[1]
Benzoic Acid C7HeO2 122.12 122.4[2]
3-Hydroxybenzoic

_ C7HeOs3 138.12 ~202
Acid
3-Methoxybenzoic

) CsHsOs3 152.15 105-107
Acid
2-Ethoxybenzoic Acid CoH1003 166.17 19.3-19.5[3]
4-Ethoxybenzoic Acid CoH1003 166.17 197-199[4]

Crystallographic Data

The three-dimensional arrangement of atoms and molecules in the solid state is fundamental to
understanding a compound's properties. X-ray crystallography reveals detailed information
about bond lengths, bond angles, and intermolecular interactions. While a complete set of bond
lengths and angles for all compounds is not readily available in a single source, the
crystallographic data in Table 2 provides a basis for structural comparison. Benzoic acid and its
derivatives commonly form centrosymmetric dimers in the solid state through hydrogen
bonding between their carboxylic acid groups.[5]

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://bio-protocol.org/exchange/minidetail?id=3950865&type=30
https://commonchemistry.cas.org/detail?ref=65-85-0
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8417190.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB0474106_EN.htm
https://atb.uq.edu.au/molecule.py?molid=54760
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181751?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Unit Cell
Compound Crystal System Space Group
Parameters
3-Ethoxybenzoic Acid Not specified Not specified Not specified
a=5.52 A, b=5.14 A,
Benzoic Acid Monoclinic P2i/c
c=21.90 A, B=97°
3-Hydroxybenzoic _ a=3.84 A, b=10.96 A,
) Orthorhombic P212121
Acid c=14.39 A
a=3.8018 A,
3-Methoxybenzoic o b=15.6027 A,
Monoclinic P2i/c
Acid c=11.9755 A,
=90.889°
2-Ethoxybenzoic Acid Not specified Not specified Not specified
4-Ethoxybenzoic Acid Not specified Not specified Not specified

Spectroscopic Analysis

Spectroscopic techniques provide fingerprints of molecular structure, allowing for detailed
comparisons of electronic and vibrational states.

Infrared (IR) Spectroscopy

The IR spectra of these compounds are dominated by characteristic absorptions of the
carboxylic acid group and the substituted benzene ring. The broad O-H stretch of the carboxylic
acid dimer is typically observed in the 2500-3300 cm~* region. The C=0 stretching vibration
appears as a strong band around 1700 cm~1. The position of the C-O stretch and the pattern of
out-of-plane C-H bending vibrations can provide clues about the substitution pattern on the
aromatic ring.
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Compound

Key IR Absorptions (cm~?)

3-Ethoxybenzoic Acid

O-H (broad): ~2500-3300, C=0: ~1700, C-O:
~1250, Aromatic C-H

Benzoic Acid

O-H (broad): ~2500-3300, C=0: ~1680-1710

3-Hydroxybenzoic Acid

O-H (phenolic and carboxylic, broad): ~2500-
3600, C=0: ~1700

3-Methoxybenzoic Acid

O-H (broad): ~2500-3300, C=0: ~1690, C-O-C:
~1250

2-Ethoxybenzoic Acid

O-H (broad): ~2500-3300, C=0: ~1700, C-O-C:
~1240

4-Ethoxybenzoic Acid

O-H (broad): ~2500-3300, C=0: ~1680, C-O-C:
~1250

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for elucidating the precise connectivity of

atoms in a molecule. The chemical shifts of the aromatic protons are sensitive to the nature

and position of the substituents. The ethoxy group in the ethoxybenzoic acids gives rise to

characteristic ethyl signals (a quartet and a triplet) in the *H NMR spectrum.

IH NMR Data (0, ppm)
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Compound

3-Ethoxybenzoic

-COOH Aromatic-H Other

4.1 (q, 2H, -OCHz-),

. ~12-13 ~7.1-7.8 (m)
Acid 1.4 (t, 3H, -CHs3)
Benzoic Acid ~12-13 ~7.4-8.1 (m)
3-Hydroxybenzoic

) ~12-13 ~6.9-7.7 (m) ~9.8 (s, 1H, -OH)
Acid
3-Methoxybenzoic

. ~11-12 ~7.1-7.7 (m) ~3.8 (s, 3H, -OCH5)
Acid

) _ 4.2 (g, 2H, -OCH3-),

2-Ethoxybenzoic Acid ~12-13 ~6.9-8.0 (m)

1.5 (t, 3H, -CHs)

| 4-Ethoxybenzoic Acid | ~12-13 | ~6.9 (d), ~7.9 (d) | 4.1 (g, 2H, -OCHz-), 1.4 (t, 3H, -CH3) |

13C NMR Data (0, ppm)

Compound

3-Ethoxybenzoic

-COOH Aromatic-C Other

~115, 120, 122, 129, ~64 (-OCH2-), ~15 (-

. ~167
Acid 131, 159 CHs)
Benzoic Acid ~168 ~128, 129, 130, 133
3-Hydroxybenzoic 168 ~116, 119, 121, 130,
Acid 132, 158
3-Methoxybenzoic ~114, 119, 122, 129,

_ ~167 ~55 (-OCHs)
Acid 132,159

. _ ~113, 121, 122, 132, ~64 (-OCH2-), ~15 (-
2-Ethoxybenzoic Acid ~167
134, 159 CHs)

| 4-Ethoxybenzoic Acid | ~167 | ~114, 123, 132, 163 | ~64 (-OCHz-), ~15 (-CHs) |

Mass Spectrometry
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Electron lonization Mass Spectrometry (EI-MS) provides information about the molecular
weight and fragmentation pattern of a compound. The molecular ion peak (M*) is typically
observed for these aromatic carboxylic acids. Common fragmentation pathways include the
loss of -OH, -COOH, and cleavage of the ether linkage in the ethoxy and methoxy derivatives.

Compound Molecular lon (m/z) Key Fragment lons (m/z)
3-Ethoxybenzoic Acid 166 138, 121, 93, 65

Benzoic Acid 122 105, 77, 51
3-Hydroxybenzoic Acid 138 121, 93, 65
3-Methoxybenzoic Acid 152 135, 107, 77
2-Ethoxybenzoic Acid 166 138, 121, 93, 65
4-Ethoxybenzoic Acid 166 138, 121, 93, 65

Experimental Protocols

The following are generalized experimental protocols for the key analytical techniques cited in
this guide.

Single-Crystal X-ray Diffraction

A suitable single crystal of the compound is mounted on a goniometer. X-ray diffraction data is
collected at a controlled temperature using a diffractometer equipped with a monochromatic X-
ray source (e.g., Mo Ka). The crystal structure is solved using direct methods and refined by
full-matrix least-squares on F2. All non-hydrogen atoms are refined anisotropically. Hydrogen
atoms are typically placed in calculated positions and refined using a riding model.

NMR Spectroscopy (*H and *3C)

Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCls, DMSO-
de) in an NMR tube. *H and 3C NMR spectra are recorded on a spectrometer operating at a
specific frequency (e.g., 400 MHz for *H). Chemical shifts are reported in parts per million
(ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
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Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

A small amount of the solid powder is placed directly onto the diamond crystal of the ATR
accessory. The spectrum is recorded over a specific range (e.g., 4000-400 cm~*) by averaging
a number of scans (e.g., 32) at a certain resolution (e.g., 4 cm~1). A background spectrum of
the clean ATR crystal is recorded prior to the sample measurement.

Electron lonization Mass Spectrometry (EI-MS)

A dilute solution of the sample is introduced into the mass spectrometer, typically via a direct
insertion probe or a gas chromatograph. The sample is vaporized and then ionized by a beam
of electrons (typically 70 eV). The resulting ions are separated by their mass-to-charge ratio
(m/z) and detected.

Visualizations

Chemical Structures

3-Ethoxybenzoic Acid Benzoic Acid 3-Hydroxybenzoic Acid 3-Methoxybenzoic Acid 2-Ethoxybenzoic Acid 4-Ethoxybenzoic Acid
CoH1003 C7HsO2 C7HsO3 CsHsO3 CoH1003 CoH1003

Click to download full resolution via product page

Caption: Chemical structures of 3-Ethoxybenzoic acid and related compounds.
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Experimental Workflow for Structural Analysis

Data Analysis and
Structure Elucidation

Click to download full resolution via product page

Caption: A typical experimental workflow for structural analysis of organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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compared-to-similar-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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